molecular formula C16H19BrO2 B14206506 (2S)-16-Bromohexadec-15-ene-3,5,13-triyne-1,2-diol CAS No. 828270-17-3

(2S)-16-Bromohexadec-15-ene-3,5,13-triyne-1,2-diol

Cat. No.: B14206506
CAS No.: 828270-17-3
M. Wt: 323.22 g/mol
InChI Key: VNGBJHIEIWROOZ-INIZCTEOSA-N
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Description

(2S)-16-Bromohexadec-15-ene-3,5,13-triyne-1,2-diol is a complex organic compound characterized by its unique structure, which includes a bromine atom, multiple triple bonds, and hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-16-Bromohexadec-15-ene-3,5,13-triyne-1,2-diol typically involves multi-step organic reactions. One common approach is the bromination of a suitable hexadecene precursor, followed by the introduction of triple bonds through alkyne formation reactions. The hydroxyl groups are then introduced via selective oxidation reactions. The specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and alkyne formation processes. These methods are scaled up from laboratory procedures, with adjustments to reaction conditions to ensure safety and efficiency. Continuous flow reactors and automated systems are often employed to maintain consistent quality and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

(2S)-16-Bromohexadec-15-ene-3,5,13-triyne-1,2-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The triple bonds can be reduced to double or single bonds.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are typical.

    Substitution: Nucleophiles such as sodium azide (NaN₃) or thiols (R-SH) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield aldehydes or ketones, while reduction of the triple bonds can produce alkenes or alkanes.

Scientific Research Applications

(2S)-16-Bromohexadec-15-ene-3,5,13-triyne-1,2-diol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

    Industry: It is used in the production of advanced materials, such as polymers and nanomaterials, due to its reactive functional groups.

Mechanism of Action

The mechanism of action of (2S)-16-Bromohexadec-15-ene-3,5,13-triyne-1,2-diol involves its interaction with molecular targets through its functional groups. The bromine atom and triple bonds can participate in electrophilic and nucleophilic reactions, respectively. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. These interactions can modulate biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    (2S)-16-Chlorohexadec-15-ene-3,5,13-triyne-1,2-diol: Similar structure but with a chlorine atom instead of bromine.

    (2S)-16-Iodohexadec-15-ene-3,5,13-triyne-1,2-diol: Similar structure but with an iodine atom instead of bromine.

    (2S)-16-Fluorohexadec-15-ene-3,5,13-triyne-1,2-diol: Similar structure but with a fluorine atom instead of bromine.

Uniqueness

The uniqueness of (2S)-16-Bromohexadec-15-ene-3,5,13-triyne-1,2-diol lies in the presence of the bromine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. Bromine’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications where other halogens may not be as effective.

Properties

CAS No.

828270-17-3

Molecular Formula

C16H19BrO2

Molecular Weight

323.22 g/mol

IUPAC Name

(2S)-16-bromohexadec-15-en-3,5,13-triyne-1,2-diol

InChI

InChI=1S/C16H19BrO2/c17-14-12-10-8-6-4-2-1-3-5-7-9-11-13-16(19)15-18/h12,14,16,18-19H,1-6,15H2/t16-/m0/s1

InChI Key

VNGBJHIEIWROOZ-INIZCTEOSA-N

Isomeric SMILES

C(CCCC#CC#C[C@@H](CO)O)CCC#CC=CBr

Canonical SMILES

C(CCCC#CC#CC(CO)O)CCC#CC=CBr

Origin of Product

United States

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